
(2R)-2-(4-bromo-3-fluorophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-bromo-3-fluorophenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring containing an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromo-3-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(4-bromo-3-fluorophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and optimized reaction conditions are employed to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(2R)-2-(4-bromo-3-fluorophenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or water.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
Nucleophilic Substitution: Formation of β-substituted alcohols or amines.
Reduction: Formation of the corresponding diol.
Oxidation: Formation of vicinal diols or further oxidized products.
科学的研究の応用
Chemistry
(2R)-2-(4-bromo-3-fluorophenyl)oxirane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions, which are important in various metabolic pathways.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism by which (2R)-2-(4-bromo-3-fluorophenyl)oxirane exerts its effects typically involves the opening of the epoxide ring. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Similar Compounds
- (2R)-2-(4-chlorophenyl)oxirane
- (2R)-2-(4-fluorophenyl)oxirane
- (2R)-2-(4-bromophenyl)oxirane
Uniqueness
(2R)-2-(4-bromo-3-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar epoxides.
特性
分子式 |
C8H6BrFO |
|---|---|
分子量 |
217.03 g/mol |
IUPAC名 |
(2R)-2-(4-bromo-3-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChIキー |
FNKONCIASNDEKU-QMMMGPOBSA-N |
異性体SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)Br)F |
正規SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


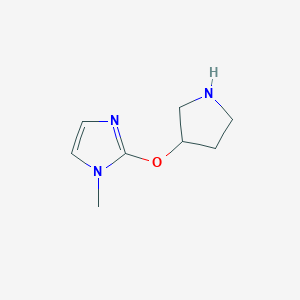
![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
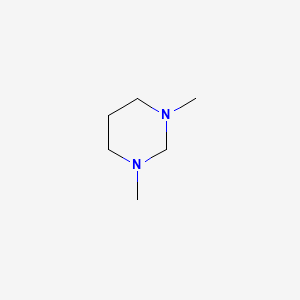
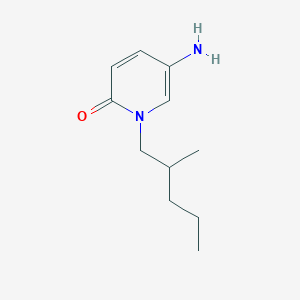

![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
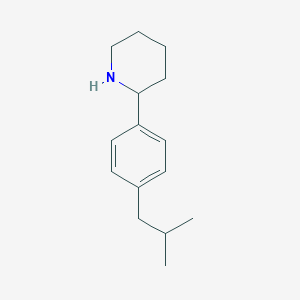
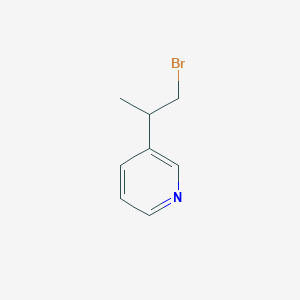
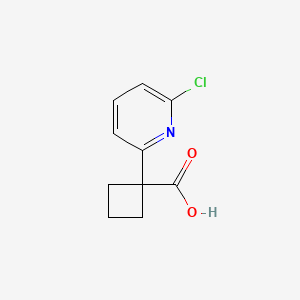
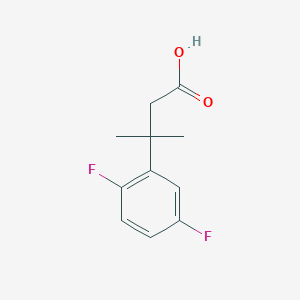
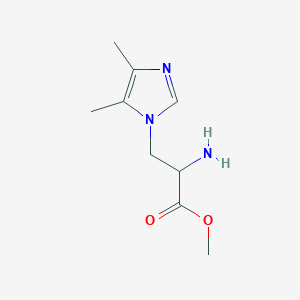
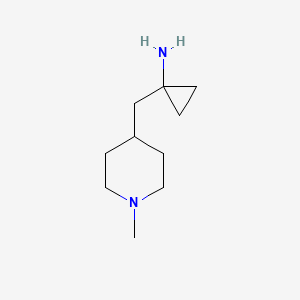
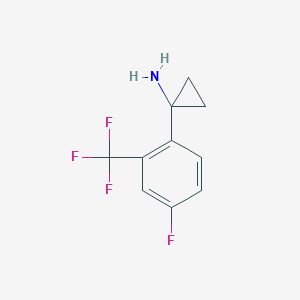
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
